molecular formula C12H9Cl2NO B13842931 4-(2-Pyridinyl)benzoyl Chloride Hydrochloride

4-(2-Pyridinyl)benzoyl Chloride Hydrochloride

Cat. No.: B13842931
M. Wt: 254.11 g/mol
InChI Key: KYJJJEKWUOIONN-UHFFFAOYSA-N
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Description

4-(2-Pyridinyl)benzoyl Chloride Hydrochloride is a chemical compound with the molecular formula C12H8ClNO. It is a derivative of benzoyl chloride, where the benzoyl group is substituted with a pyridinyl group at the 2-position. This compound is used in various research fields, particularly in neurology and pain and inflammation studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Pyridinyl)benzoyl Chloride Hydrochloride typically involves the reaction of 2-pyridinecarboxylic acid with thionyl chloride to form 2-pyridinecarbonyl chloride. This intermediate is then reacted with 4-chlorobenzoyl chloride under appropriate conditions to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the same chemical reactions as in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(2-Pyridinyl)benzoyl Chloride Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include amines and alcohols.

    Hydrolysis Conditions: Hydrolysis typically occurs under acidic or basic conditions.

Major Products Formed

    Substitution Products: Depending on the nucleophile, products such as 4-(2-Pyridinyl)benzamide or 4-(2-Pyridinyl)benzoate esters can be formed.

    Hydrolysis Product: 4-(2-Pyridinyl)benzoic acid.

Mechanism of Action

The mechanism of action of 4-(2-Pyridinyl)benzoyl Chloride Hydrochloride involves its reactivity as an acylating agent. It can acylate nucleophilic sites on biomolecules, potentially altering their function. The specific molecular targets and pathways depend on the context of its use in research .

Comparison with Similar Compounds

Similar Compounds

    4-(2-Pyridinyl)benzoic Acid: A hydrolysis product of 4-(2-Pyridinyl)benzoyl Chloride Hydrochloride.

    4-(2-Pyridinyl)benzamide: A substitution product formed with amines.

Uniqueness

This compound is unique due to its dual functionality, combining the reactivity of benzoyl chloride with the biological activity of the pyridinyl group. This makes it a valuable compound in both synthetic chemistry and biological research .

Properties

Molecular Formula

C12H9Cl2NO

Molecular Weight

254.11 g/mol

IUPAC Name

4-pyridin-2-ylbenzoyl chloride;hydrochloride

InChI

InChI=1S/C12H8ClNO.ClH/c13-12(15)10-6-4-9(5-7-10)11-3-1-2-8-14-11;/h1-8H;1H

InChI Key

KYJJJEKWUOIONN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=CC=C(C=C2)C(=O)Cl.Cl

Origin of Product

United States

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